ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the thiophene family and is commonly used as a research tool to study the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to act as a competitive inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate in lab experiments is its ability to act as a competitive inhibitor of various enzymes. This allows researchers to study the effects of various compounds on enzyme activity. However, one of the main limitations of using this compound is its potential toxicity. It is important for researchers to use this compound in a safe and responsible manner to avoid any potential health risks.
Future Directions
There are several future directions for research involving ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate. One potential direction is to study the effects of this compound on various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another potential direction is to study the effects of this compound on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Synthesis Methods
The synthesis of ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate involves several steps. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with 4-methyl-3-thiophenecarboxylic acid to form 2-(2-furoylamino)-4-methyl-3-thiophenecarboxylic acid. The final step involves the reaction of 2-(2-furoylamino)-4-methyl-3-thiophenecarboxylic acid with butyl isocyanate and subsequent esterification with ethanol to form this compound.
Scientific Research Applications
Ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been widely used as a research tool to study the biochemical and physiological effects of various compounds. It has been used to study the mechanism of action of various drugs, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs. This compound has also been used to study the effects of various compounds on the central nervous system.
properties
IUPAC Name |
ethyl 5-(butylcarbamoyl)-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-6-9-19-16(22)14-11(3)13(18(23)24-5-2)17(26-14)20-15(21)12-8-7-10-25-12/h7-8,10H,4-6,9H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFCNWWISGZPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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